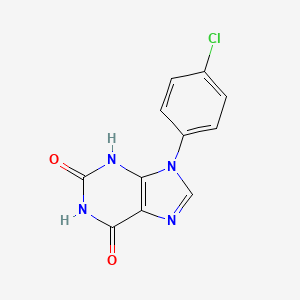![molecular formula C12H16N2O3 B14002698 n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide CAS No. 6342-84-3](/img/structure/B14002698.png)
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide is an organic compound characterized by its unique chemical structure It is a derivative of acetamide, featuring a nitro group, a methyl group, and an isopropyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide typically involves the nitration of a precursor compound followed by acylation. One common method involves the nitration of 2-methyl-5-(propan-2-yl)aniline to introduce the nitro group. This is followed by the acylation of the resulting nitroaniline with acetic anhydride to form the final product. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst for the nitration step and anhydrous conditions for the acylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature, and atmospheric pressure.
Substitution: Nucleophiles such as hydroxide ions, elevated temperatures, and polar solvents.
Oxidation: Potassium permanganate, acidic or basic conditions, and elevated temperatures.
Major Products Formed
Reduction: Formation of n-[2-Methyl-4-amino-5-(propan-2-yl)phenyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Oxidation: Formation of n-[2-Carboxy-4-nitro-5-(propan-2-yl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group may also play a role in binding to specific proteins or enzymes, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]amine: Similar structure but with an amine group instead of an acetamide group.
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]methanamide: Similar structure but with a methanamide group instead of an acetamide group.
Uniqueness
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6342-84-3 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-(2-methyl-4-nitro-5-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)10-6-11(13-9(4)15)8(3)5-12(10)14(16)17/h5-7H,1-4H3,(H,13,15) |
Clave InChI |
BYDMLHYKFQMQJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C)C(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)


![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)

![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)
